molecular formula C11H9FIN3 B13102588 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine CAS No. 913322-53-9

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine

Cat. No.: B13102588
CAS No.: 913322-53-9
M. Wt: 329.11 g/mol
InChI Key: SCMMMFJBUGMQRH-UHFFFAOYSA-N
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Description

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C11H9FIN3 and a molecular weight of 329.11 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position, an amino group at the 2-position, and a 2-iodo-5-fluorophenyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of appropriate precursors such as 4-methyl-2-aminopyrimidine with halogenated benzene derivatives under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted phenylpyrimidines.

Scientific Research Applications

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine
  • 4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine
  • 4-Methyl-6-(2,4-difluorophenyl)pyrimidin-2-amine
  • 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both iodine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds .

Properties

CAS No.

913322-53-9

Molecular Formula

C11H9FIN3

Molecular Weight

329.11 g/mol

IUPAC Name

4-(5-fluoro-2-iodophenyl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C11H9FIN3/c1-6-4-10(16-11(14)15-6)8-5-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16)

InChI Key

SCMMMFJBUGMQRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=CC(=C2)F)I

Origin of Product

United States

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